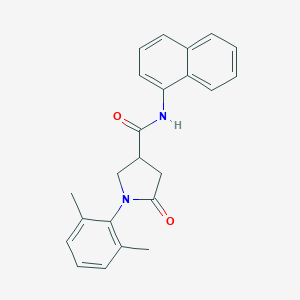
1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DPP-4 inhibitor, is a small molecule drug that is used to treat type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which breaks down the hormone incretin. Incretin helps to regulate blood sugar levels by stimulating insulin secretion and suppressing glucagon secretion. By inhibiting DPP-4, DPP-4 inhibitors increase the levels of incretin in the body, which leads to improved blood sugar control.
作用機序
1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors work by inhibiting the enzyme 1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide, which breaks down the hormone incretin. Incretin helps to regulate blood sugar levels by stimulating insulin secretion and suppressing glucagon secretion. By inhibiting 1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide, 1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors increase the levels of incretin in the body, which leads to improved blood sugar control.
Biochemical and Physiological Effects:
1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have a number of biochemical and physiological effects on the body. They increase the levels of incretin in the body, which leads to improved blood sugar control. In addition, 1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have been shown to have beneficial effects on cardiovascular health, such as reducing the risk of heart failure and improving endothelial function.
実験室実験の利点と制限
1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have several advantages and limitations for lab experiments. One advantage is that they can be used to study the effects of incretin on blood sugar control and cardiovascular health. However, one limitation is that they may not accurately reflect the effects of incretin in the body, as they only inhibit 1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide and do not mimic the full range of incretin effects.
将来の方向性
There are many future directions for research on 1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors. One area of research is the development of new 1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors with improved efficacy and safety profiles. Another area of research is the use of 1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors in combination with other drugs for the treatment of type 2 diabetes. Additionally, there is ongoing research on the effects of 1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors on cardiovascular health and other aspects of metabolic syndrome.
合成法
1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors can be synthesized using a variety of methods, including organic synthesis and biotechnology. Organic synthesis involves the chemical synthesis of the drug molecule using various reagents and catalysts. Biotechnology involves the use of living organisms, such as bacteria or yeast, to produce the drug molecule through fermentation or other processes.
科学的研究の応用
1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have been extensively studied for their efficacy and safety in the treatment of type 2 diabetes. Clinical trials have shown that 1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors can improve glycemic control, reduce the risk of hypoglycemia, and have a low risk of causing weight gain. In addition, 1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have been shown to have beneficial effects on cardiovascular health, such as reducing the risk of heart failure and improving endothelial function.
特性
製品名 |
1-(2,6-dimethylphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide |
|---|---|
分子式 |
C23H22N2O2 |
分子量 |
358.4 g/mol |
IUPAC名 |
1-(2,6-dimethylphenyl)-N-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H22N2O2/c1-15-7-5-8-16(2)22(15)25-14-18(13-21(25)26)23(27)24-20-12-6-10-17-9-3-4-11-19(17)20/h3-12,18H,13-14H2,1-2H3,(H,24,27) |
InChIキー |
AADLEJXDQFNUIT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N2CC(CC2=O)C(=O)NC3=CC=CC4=CC=CC=C43 |
正規SMILES |
CC1=C(C(=CC=C1)C)N2CC(CC2=O)C(=O)NC3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate](/img/structure/B271126.png)

![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate](/img/structure/B271133.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate](/img/structure/B271135.png)


![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271139.png)






